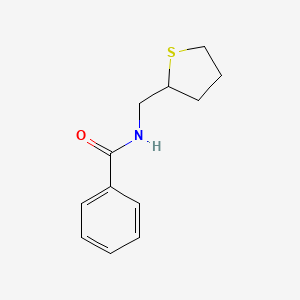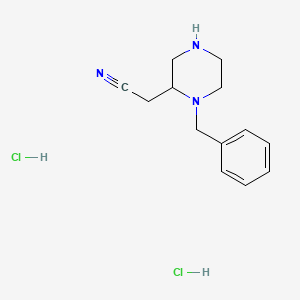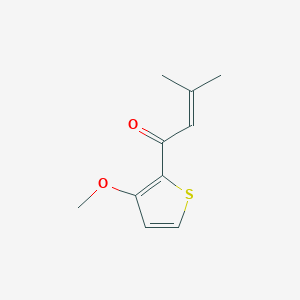
3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene
Overview
Description
3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene, also known as 3-MBT, is a thiophene derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene is not fully understood, but it is believed to act on several different pathways in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. Additionally, 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene has several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene in lab experiments is its high stability and solubility in water and organic solvents. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene may have applications in other areas of medicine, such as cancer and cardiovascular disease, which should be explored in future research.
Scientific Research Applications
3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-Methoxy-2-(3-methyl-1-oxo-2-buten-1-yl)thiophene has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)6-8(11)10-9(12-3)4-5-13-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBDDWJJMWWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CS1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

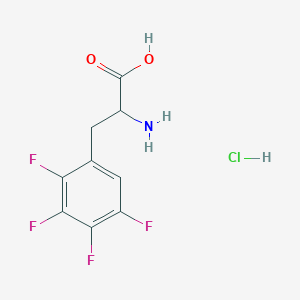
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
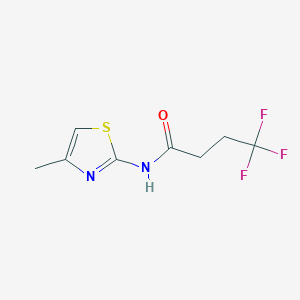
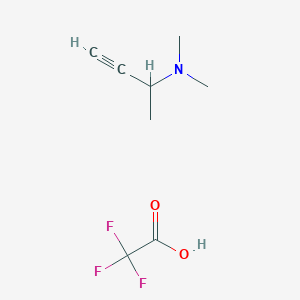
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)
